2-Ethynylpiperidine hydrochloride
Description
2-Ethynylpiperidine hydrochloride is a piperidine derivative characterized by an ethynyl (-C≡CH) substituent at the 2-position of the piperidine ring, with a hydrochloride salt. Its molecular formula is C₇H₁₁N·HCl (molecular weight ~145.63 g/mol). Structural data include SMILES (C#CC1CCCCN1.Cl) and InChIKey (VQZVGKTYDNWVQR-UHFFFAOYSA-N) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethynylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-7-5-3-4-6-8-7;/h1,7-8H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCAQXBRAYRERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380680-53-4 | |
| Record name | 2-ethynylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Piperidine hydrochlorides differ primarily in substituent groups, affecting their physicochemical and pharmacological profiles. Key examples include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Ethynylpiperidine HCl | -C≡CH at C2 | C₇H₁₁N·HCl | ~145.63 | Ethynyl group; rigid structure |
| (S)-2-Ethylpiperidine HCl | -CH₂CH₃ at C2 | C₇H₁₆ClN | 149.66 | Ethyl group; chiral center |
| Methylphenidate HCl | -CH₃ and phenyl at C2 | C₁₄H₂₀ClNO₂ | 255.74 | CNS stimulant; ester functionalization |
| 2-Phenyl-2-(piperidin-2-yl)acetic acid HCl | Phenyl and carboxylic acid at C2 | C₁₃H₁₇NO₂·HCl | 255.74 | Metabolite of methylphenidate; acidic moiety |
| Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl | Ethoxybenzoate at C3 | C₁₆H₂₂ClNO₃ | 324.81 | Ester group; extended aromatic system |
Structural Insights :
Physicochemical Data Gaps
While molecular weights and formulas are well-documented, critical data (e.g., melting points, solubility, logP) for 2-ethynylpiperidine HCl are missing. Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl (MW 221.72) and related esters highlight the variability in hydrophobicity among piperidine derivatives .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-ethynylpiperidine hydrochloride to ensure high yield and purity?
Methodological Answer:
- Synthesis typically involves multi-step reactions, including alkylation, cyclization, and salt formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating to avoid side products .
- Reaction time : Extended durations (>12 hours) may improve yield but risk decomposition; real-time monitoring via TLC or HPLC is recommended .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the piperidine ring structure and ethynyl substitution patterns .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the ethynyl group .
- Elemental analysis : Ensures stoichiometric chloride content in the hydrochloride salt .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosages .
- Dose-response profiling : Establish EC/IC values under standardized conditions to isolate compound-specific effects from experimental noise .
- Structural analogs : Test derivatives (e.g., 3-[2-(2-ethoxyphenoxy)ethyl]piperidine hydrochloride) to identify structure-activity relationships (SAR) .
Q. What experimental strategies are recommended for studying this compound’s interactions with neurological targets (e.g., receptors, enzymes)?
Methodological Answer:
- Receptor binding assays : Use radiolabeled ligands (e.g., H-labeled compounds) to quantify affinity for targets like σ receptors or monoamine transporters .
- Computational docking : Predict binding modes using software like AutoDock Vina, validated with mutagenesis studies to confirm key residues .
- Functional assays : Measure downstream effects (e.g., cAMP modulation, calcium flux) to assess agonism/antagonism .
Q. How can in vitro and in vivo pharmacokinetic discrepancies be addressed for this compound?
Methodological Answer:
- Microsomal stability assays : Identify metabolic hotspots (e.g., ethynyl group oxidation) using liver microsomes and CYP450 inhibitors .
- Pharmacokinetic modeling : Use compartmental models to predict bioavailability and half-life, validated via LC-MS/MS plasma analysis in rodent models .
- Prodrug derivatization : Modify the ethynyl group to enhance membrane permeability or reduce first-pass metabolism .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data for this compound?
Methodological Answer:
Q. How can researchers validate the specificity of this compound in modulating a target pathway?
Methodological Answer:
- CRISPR/Cas9 knockout models : Eliminate the putative target gene in cell lines to confirm loss of compound activity .
- Off-target screening : Use proteome-wide affinity pulldown assays or kinase profiling panels .
- Negative controls : Compare effects with structurally similar but inactive analogs (e.g., piperidine derivatives lacking the ethynyl group) .
Advanced Methodological Design
Q. What in silico tools are recommended for predicting the metabolic fate of this compound?
Methodological Answer:
- Software : Use Schrödinger’s ADMET Predictor or StarDrop’s Metabolism Module to simulate Phase I/II metabolism .
- Quantum mechanical (QM) calculations : Model reaction pathways for ethynyl group oxidation or hydrolysis .
- Machine learning : Train models on existing pharmacokinetic data for piperidine derivatives to forecast clearance rates .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with modifications to the ethynyl group (e.g., aryl, alkyl substituents) and piperidine ring (e.g., N-methylation) .
- High-throughput screening (HTS) : Test analogs against a panel of targets (e.g., GPCRs, ion channels) to identify selectivity trends .
- Free-energy perturbation (FEP) : Compute relative binding affinities of analogs to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
